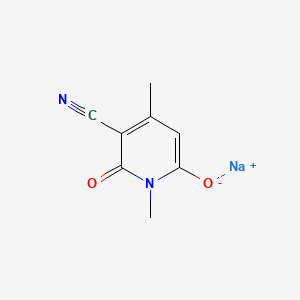

3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, sodium salt

CAS No.: 63589-07-1

Cat. No.: VC18442135

Molecular Formula: C8H7N2NaO2

Molecular Weight: 186.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63589-07-1 |

|---|---|

| Molecular Formula | C8H7N2NaO2 |

| Molecular Weight | 186.14 g/mol |

| IUPAC Name | sodium;5-cyano-1,4-dimethyl-6-oxopyridin-2-olate |

| Standard InChI | InChI=1S/C8H8N2O2.Na/c1-5-3-7(11)10(2)8(12)6(5)4-9;/h3,11H,1-2H3;/q;+1/p-1 |

| Standard InChI Key | VHYNKARLJCQMHI-UHFFFAOYSA-M |

| Canonical SMILES | CC1=C(C(=O)N(C(=C1)[O-])C)C#N.[Na+] |

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name, 3-pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, sodium salt (1:1), reflects its complex heterocyclic architecture . Key structural components include:

-

A pyridine ring functionalized at the 3-position with a cyano group (-C≡N).

-

1,2-Dihydro substituents, indicating partial saturation of the pyridine ring.

-

Hydroxy (-OH) and oxo (=O) groups at the 6- and 2-positions, respectively.

-

Methyl (-CH₃) groups at the 1- and 4-positions.

-

A sodium counterion balancing the deprotonated hydroxyl group.

The sodium salt form enhances solubility in polar solvents, a critical factor for industrial processing . Synonymous identifiers include Sodium 5-cyano-1,2-dihydro-1,4-dimethyl-6-oxopyridine-2-yl oxido and CAS number 63589-07-1 .

Synthesis and Manufacturing Pathways

Precursor Utilization

The synthesis of pyridinecarbonitrile derivatives often begins with nitrile precursors. For example, 3-pyridinecarbonitrile (CAS 100-54-9) serves as a common starting material for analogous compounds . Its synthesis via catalytic condensation or hydrolysis reactions is well-established, with melting and boiling points of 48–52°C and 201°C, respectively .

Functionalization and Salt Formation

A documented method for related bisphosphonates involves a one-pot reaction using phosphorus trichloride (PCl₃) and methanesulfonic acid in aqueous media . While this protocol targets bisphosphonic acids, analogous steps—such as nitrile hydrolysis to carboxylic acids followed by phosphorylation—could be adapted for the target compound. Key steps include:

-

Hydrolysis of 3-pyridinecarbonitrile in acidic conditions to generate intermediate carboxylic acids.

-

Phosphonylation with PCl₃ and subsequent stabilization via sodium salt formation at pH 4.2–4.5 .

Industrial Considerations

The use of aqueous methanesulfonic acid as both solvent and catalyst simplifies large-scale production by enabling sequential reactions in a single vessel . This approach minimizes solvent waste and improves yield reproducibility, critical for pharmaceutical-grade synthesis.

Physicochemical Properties

Limited experimental data exist for this specific sodium salt, but inferences can be drawn from related pyridinecarbonitriles:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 186.14 g/mol | |

| Solubility | High in polar solvents (e.g., water) | |

| Stability | Sensitive to strong acids/bases | |

| Thermal Behavior | Decomposes above 200°C (estimated) |

The compound’s cyano group contributes to electron-withdrawing effects, potentially enhancing reactivity in nucleophilic substitutions . The sodium counterion mitigates acidity (pKa ~1.45 for precursor nitriles) , favoring stability in neutral to mildly alkaline conditions.

Research Gaps and Future Directions

Unexplored Synthetic Routes

Further studies could optimize one-pot synthesis using greener solvents or enzymatic catalysis. The role of microwave-assisted reactions in reducing reaction times warrants investigation.

Pharmacological Profiling

In vitro assays to evaluate bone resorption inhibition or anticancer activity could reveal therapeutic potential. Comparative studies with bisphosphonates may highlight structural advantages.

Advanced Material Characterization

Spectroscopic techniques (e.g., FTIR, NMR) and X-ray crystallography are needed to elucidate solid-state structure and intermolecular interactions. Computational modeling could predict electronic properties for OLED applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume